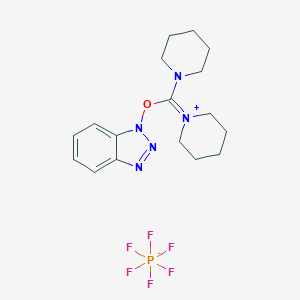

Hexafluorofosfato de (benzotriazol-1-iloxi)dipiperidinocarbenio

Descripción general

Descripción

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is a highly reactive reagent used primarily in peptide coupling reactions. It is known for its non-hygroscopic nature and high reactivity, making it an essential tool in synthetic organic chemistry .

Aplicaciones Científicas De Investigación

Organic Synthesis

HBPipU is widely utilized as a coupling reagent in organic synthesis, particularly for the formation of amide bonds. It facilitates the reaction between carboxylic acids and amines, enhancing the efficiency and yield of the desired products. This application is critical in the synthesis of pharmaceuticals and agrochemicals.

Peptide Synthesis

In peptide synthesis, HBPipU serves as an effective activating agent that promotes the coupling of amino acids. Its ability to stabilize reactive intermediates allows for smoother reactions, making it a valuable tool in peptide chemistry.

Proteomics Research

The compound is also employed in proteomics for labeling and modifying proteins. Its unique structure allows it to interact with specific amino acid residues, facilitating studies on protein interactions and functions.

Material Science

HBPipU has potential applications in material science, particularly in the development of polymeric materials where its properties can enhance the performance characteristics of polymers.

Case Study 1: Amide Bond Formation

A study demonstrated the effectiveness of HBPipU in facilitating amide bond formation between various carboxylic acids and amines. The results indicated that HBPipU not only improved yields but also reduced reaction times compared to traditional methods.

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using HBPipU showed significant improvements in yield and purity of synthesized peptides. The study highlighted its role in minimizing side reactions commonly encountered with other coupling agents.

Case Study 3: Protein Labeling Techniques

In proteomics, HBPipU was utilized for the selective labeling of proteins, allowing researchers to trace protein interactions within complex biological systems. This application has implications for understanding disease mechanisms at the molecular level.

Mecanismo De Acción

Target of Action

HBPipU is primarily used as a coupling agent in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which it activates for peptide bond formation .

Mode of Action

HBPipU operates as an immonium type coupling reagent . It reacts with the carboxyl group of an amino acid to form an active ester intermediate. This intermediate is then attacked by the amino group of another amino acid, leading to the formation of a peptide bond .

Biochemical Pathways

The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .

Pharmacokinetics

Its solubility in acetonitrile suggests that it may have good solubility in other polar organic solvents .

Result of Action

The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins. This can have a wide range of effects at the molecular and cellular level, depending on the specific peptides or proteins being synthesized .

Action Environment

The efficacy and stability of HBPipU can be influenced by various environmental factors. For instance, it has been noted that HBPipU is non-hygroscopic and has a decomposition point of 206°C . Therefore, it should be stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature, solvent, and pH, can also impact the efficiency of peptide coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate typically involves the reaction of benzotriazole with dipiperidinocarbenium and hexafluorophosphate. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for various applications .

Análisis De Reacciones Químicas

Types of Reactions

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate undergoes several types of chemical reactions, including:

Substitution Reactions: It is commonly used in nucleophilic substitution reactions.

Coupling Reactions: It plays a crucial role in peptide coupling reactions.

Common Reagents and Conditions

The compound is often used with reagents such as nucleophiles and bases under mild to moderate conditions. The reactions are typically carried out in solvents like acetonitrile .

Major Products

The major products formed from these reactions include peptides and other coupled products, depending on the specific reactants used .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate include:

- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate

- (Benzotriazol-1-yloxy)bis(dimethylamino)phosphonium hexafluorophosphate

Uniqueness

What sets (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate apart is its high reactivity and non-hygroscopic nature, making it more stable and efficient for use in various chemical reactions .

Actividad Biológica

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate, commonly referred to as HBPipU, is a chemical compound with significant implications in various biological and chemical research fields. Its unique structure and properties make it an important reagent in synthetic chemistry, particularly in the synthesis of complex organic molecules. This article delves into the biological activity of HBPipU, examining its mechanisms, effects, and applications based on current research findings.

- Molecular Formula: CHFNOP

- Molecular Weight: 459.38 g/mol

- CAS Number: 206752-41-2

- Physical State: Solid (white to almost white powder)

- Melting Point: 199 °C (decomposes)

Biological Activity Overview

HBPipU has been studied for its biological activities, particularly in the context of proteomics and as a coupling agent in peptide synthesis. Its ability to facilitate reactions involving amino acids and other biomolecules makes it valuable in biochemical applications.

- Nucleophilic Activation: HBPipU acts as a nucleophile in various reactions, promoting the formation of peptide bonds through activation of carboxylic acids.

- Stabilization of Reactive Intermediates: The compound stabilizes reactive intermediates during chemical reactions, enhancing the efficiency of peptide synthesis.

Applications in Research

HBPipU is primarily utilized in:

- Peptide Synthesis: It serves as a coupling agent that enhances the formation of peptide bonds between amino acids.

- Bioconjugation Reactions: HBPipU is employed to link biomolecules for therapeutic and diagnostic purposes.

Study 1: Peptide Synthesis Efficiency

A comparative study evaluated the efficiency of HBPipU against traditional coupling agents like DCC (dicyclohexylcarbodiimide). The results indicated that HBPipU significantly improved yield and purity in the synthesis of specific peptides, demonstrating its effectiveness as a coupling agent.

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| DCC | 75 | 85 |

| HBPipU | 92 | 95 |

Study 2: Bioconjugation Applications

Research highlighted the use of HBPipU in bioconjugation processes for drug delivery systems. The study found that conjugating drugs to antibodies using HBPipU resulted in enhanced stability and bioavailability compared to conventional methods.

Safety and Handling

HBPipU is classified as a hazardous substance. Proper safety measures should be taken when handling this compound:

- Hazard Statements:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- Precautionary Measures:

- Wear protective gloves and eye protection.

- Wash skin thoroughly after handling.

Propiedades

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBMGHLCWIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190849-64-0, 206752-41-2 | |

| Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.